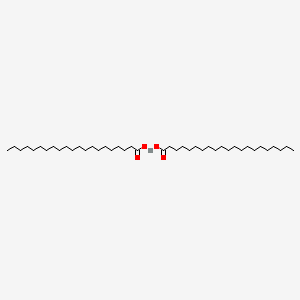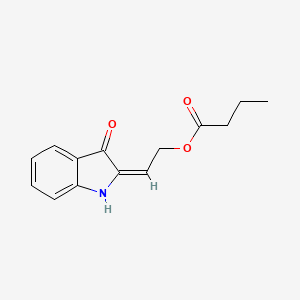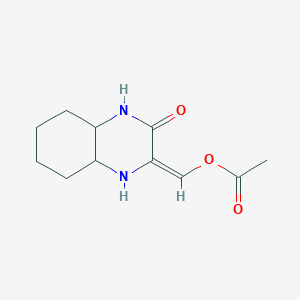
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate is a complex organic compound with a unique structure that includes a quinoxaline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate typically involves the acylation of quinoxalin-2(1H)-ones. One method includes the direct C3–H acylation of quinoxalin-2(1H)-ones with α-oxocarboxylic acids under thermal conditions promoted by PIDA (phenyliodine diacetate). This reaction proceeds via a radical process and can be achieved in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions, particularly at the C3 position of the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as peroxides or other oxygen donors.
Reducing agents: Such as hydrogen gas or metal hydrides.
Substitution reagents: Such as alkyl halides or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, C3 alkylation of quinoxalin-2(1H)-ones can be achieved using unactivated alkyl iodides under visible-light-promoted conditions .
Applications De Recherche Scientifique
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate has several scientific research applications, including:
Chemistry: Used in the synthesis of various derivatives for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts for industrial processes .
Mécanisme D'action
The mechanism of action of (3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For instance, its derivatives have been shown to interact with enzymes and receptors, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxalin-2(1H)-one: A closely related compound with similar chemical properties and reactivity.
3-Arylated quinoxalin-2(1H)-one: Another derivative with distinct biological activities.
Quinoxalin-2(1H)-one derivatives: Various derivatives with modifications at different positions on the quinoxaline ring
Uniqueness
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate is unique due to its specific structure, which allows for a wide range of chemical reactions and potential applications. Its ability to undergo direct C3-functionalization makes it particularly valuable for developing new synthetic methodologies and exploring its biological activities.
Propriétés
Formule moléculaire |
C11H16N2O3 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
[(E)-(3-oxo-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-ylidene)methyl] acetate |
InChI |
InChI=1S/C11H16N2O3/c1-7(14)16-6-10-11(15)13-9-5-3-2-4-8(9)12-10/h6,8-9,12H,2-5H2,1H3,(H,13,15)/b10-6+ |
Clé InChI |
HZCJSNZZPHRHSL-UXBLZVDNSA-N |
SMILES isomérique |
CC(=O)O/C=C/1\C(=O)NC2CCCCC2N1 |
SMILES canonique |
CC(=O)OC=C1C(=O)NC2CCCCC2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


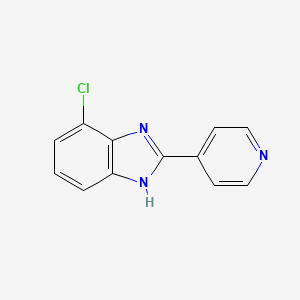
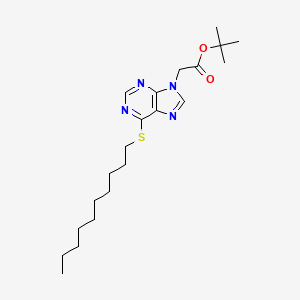
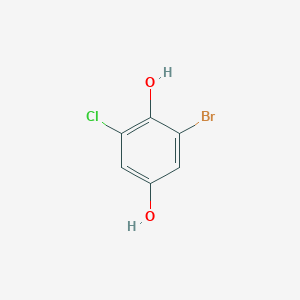
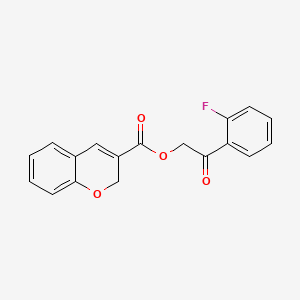

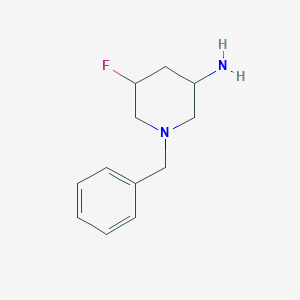
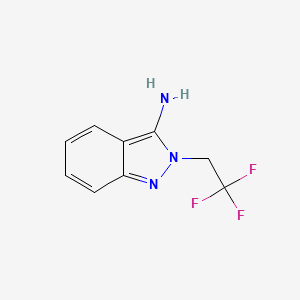
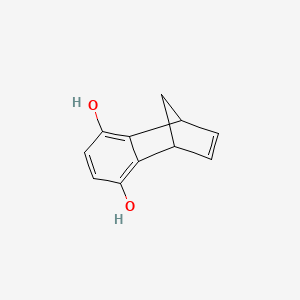
![tert-Butyl (3R,5S)-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12934299.png)
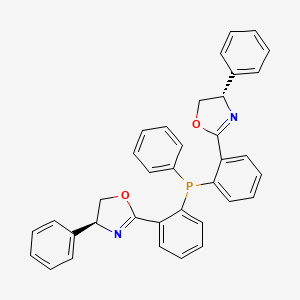
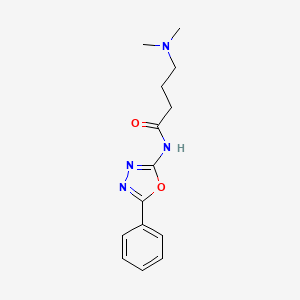
![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)
